N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide
Description
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropanecarboxamide core linked to a 2H-1,3-benzodioxol-5-yloxy group via a but-2-yn-1-yl chain. The alkyne linker introduces linearity and may influence electronic properties.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-15(11-3-4-11)16-7-1-2-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,3-4,7-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDACSEOWUNGGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. One common approach is the reaction of 2H-1,3-benzodioxol-5-ol with but-2-ynyl chloride under basic conditions to form the intermediate but-2-ynyl ether. This intermediate is then reacted with cyclopropanecarboxamide in the presence of a suitable catalyst, such as a palladium or copper catalyst, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically require acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various models.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Structural Differences: The cyclopropane ring in this analog is substituted with a phenyl group at position 1 and a 3-methoxyphenoxy group at position 2, contrasting with the target compound’s benzodioxol-5-yloxy-butynyl chain. The carboxamide group is N,N-diethylated, enhancing lipophilicity compared to the unsubstituted carboxamide in the target compound.
- Synthesis: Prepared via a phenolic coupling reaction, this compound’s synthesis contrasts with the likely alkyne-based coupling required for the target compound.
- Pharmacological Implications : The methoxyphenyl group may engage in hydrogen bonding or π-π stacking, whereas the benzodioxol group in the target compound could improve metabolic resistance due to reduced oxidative susceptibility .
Thiazole-Linked Cyclopropanecarboxamides ()
- Structural Differences: Compounds 40 and 41 feature a thiazole ring as a linker between the cyclopropanecarboxamide and aromatic substituents (e.g., diethylaminobenzoyl or bromobenzoyl). The target compound uses a butynyl chain instead, which may alter conformational flexibility and electronic interactions.
- Functional Groups: The bromophenyl (Compound 41) and diethylamino groups (Compound 40) introduce distinct electronic effects (electron-withdrawing vs. electron-donating) compared to the benzodioxol group.
- Synthesis : Both analogs and the target compound likely employ carboxamide coupling strategies, but the thiazole core in Compounds 40/41 requires additional heterocyclic synthesis steps .
Tozasertib Lactate ()
- Structural Differences: Tozasertib incorporates a pyrimidine-thioether linkage and a 5-methylpyrazolylamino group, targeting kinase inhibition. The cyclopropanecarboxamide is part of a larger, polyfunctional structure. The target compound lacks the pyrimidine and piperazinyl groups, suggesting a different mechanism of action.
- Pharmacological Profile : As an antineoplastic agent, Tozasertib’s lactase salt form enhances solubility, a feature absent in the target compound. The benzodioxol group in the target may prioritize blood-brain barrier penetration over kinase selectivity .
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide ()
- Structural Differences: The benzodioxol group is linked via a cyanomethyl group rather than a butynyl chain. The absence of the alkyne linker reduces conformational rigidity compared to the target compound.
- Synthetic Considerations: The cyanomethyl linkage may require nitrile-based intermediates, differing from the alkyne coupling likely used for the target compound .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
